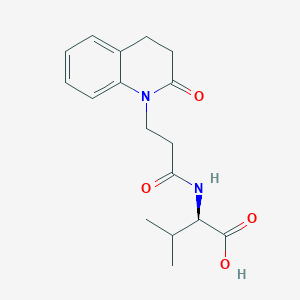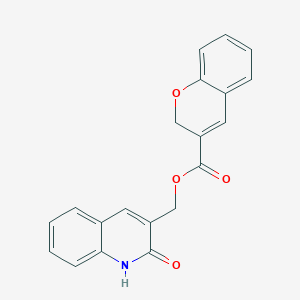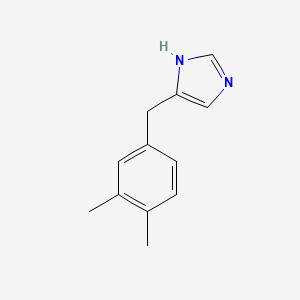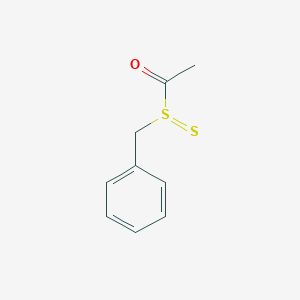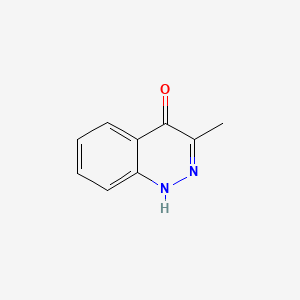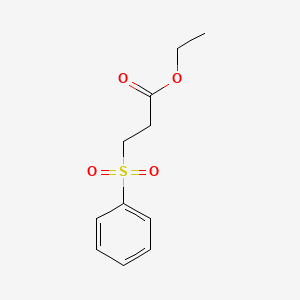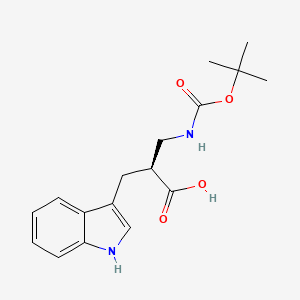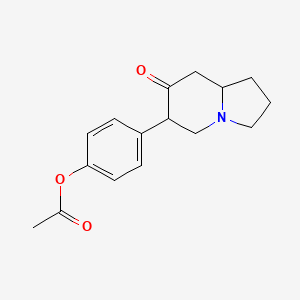
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate is a complex organic compound that features a unique structure combining an indolizine ring system with a phenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl acetate moiety is then introduced through esterification reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate involves its interaction with specific molecular targets. The indolizine ring system can interact with various enzymes and receptors, potentially modulating their activity. The phenyl acetate moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(7-Oxooctahydroindolizin-6-yl)phenyl propionate
- 4-(7-Oxooctahydroindolizin-6-yl)phenyl butyrate
- 4-(7-Oxooctahydroindolizin-6-yl)phenyl benzoate
Uniqueness
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate is unique due to its specific combination of an indolizine ring and a phenyl acetate moiety. This structure imparts distinct chemical and physical properties, making it particularly useful in applications where both stability and reactivity are required.
Propiedades
Número CAS |
111751-99-6 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
[4-(7-oxo-2,3,5,6,8,8a-hexahydro-1H-indolizin-6-yl)phenyl] acetate |
InChI |
InChI=1S/C16H19NO3/c1-11(18)20-14-6-4-12(5-7-14)15-10-17-8-2-3-13(17)9-16(15)19/h4-7,13,15H,2-3,8-10H2,1H3 |
Clave InChI |
JLFIHZLLNBKBHS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C2CN3CCCC3CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one](/img/structure/B12927112.png)

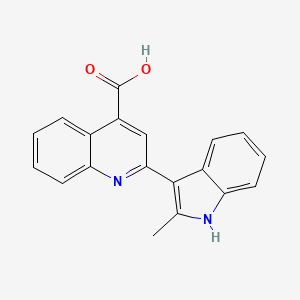
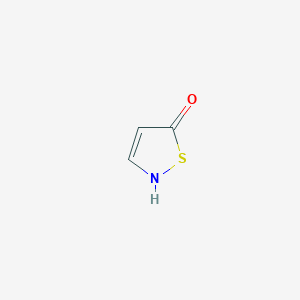

![2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B12927143.png)
